[(6-Ethylpyrimidin-4-yl)thio]acetic acid
Overview
Description
[(6-Ethylpyrimidin-4-yl)thio]acetic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of thioacetic acids and has a molecular formula of C8H10N2O2S.
Preparation Methods
The synthesis of [(6-Ethylpyrimidin-4-yl)thio]acetic acid typically involves the reaction of 6-ethylpyrimidine-4-thiol with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(6-Ethylpyrimidin-4-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thio group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
[(6-Ethylpyrimidin-4-yl)thio]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of [(6-Ethylpyrimidin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
[(6-Ethylpyrimidin-4-yl)thio]acetic acid can be compared with other similar compounds, such as:
[(6-amino-2-ethylpyrimidin-4-yl)thio]acetic acid: This compound has an amino group instead of an ethyl group, which may result in different chemical and biological properties.
[(6-methylpyrimidin-4-yl)thio]acetic acid: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
[(6-Ethylpyrimidin-4-yl)thio]acetic acid is a synthetic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₂S
- CAS Number : 1105192-37-7
- Structural Characteristics : The compound features a pyrimidine ring substituted with an ethyl group and a thioacetic acid moiety, which contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is often compared to standard antibiotics, demonstrating significant potential as a novel antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.8 to 1.9 µg/mL against E. coli .
Antifungal Properties
In addition to antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The IC50 values for antifungal activity have been reported at approximately 0.82 µg/mL for C. albicans .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Preliminary results suggest that it can inhibit cancer cell proliferation by interfering with cellular processes such as DNA replication and protein synthesis.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to apoptosis or programmed cell death .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within microbial and cancerous cells. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial cell wall synthesis and fungal growth.
- Cell Membrane Disruption : Observations from transmission electron microscopy (TEM) indicate that treatment with this compound leads to morphological changes in bacterial cells, causing cell wall rupture and leakage of cellular contents .
- Anticancer Pathways : It is hypothesized that the compound may disrupt signaling pathways involved in cancer cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves the reaction between 6-ethylpyrimidine-4-thiol and chloroacetic acid under basic conditions. This process is conducted in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Case Studies
Several studies have evaluated the biological activities of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against multidrug-resistant strains, demonstrating significant activity comparable to traditional antibiotics .
- Antifungal Activity Assessment : Research highlighted its effectiveness against common fungal pathogens, suggesting its potential use in treating fungal infections resistant to standard therapies .
- Cancer Cell Line Studies : Investigations into its effects on various cancer cell lines revealed promising results in inhibiting cell growth and inducing apoptosis .
Comparative Analysis
To further understand the significance of this compound, it can be compared with other similar compounds:
Compound Name | Structure Features | Antimicrobial Activity (MIC) | Antifungal Activity (IC50) |
---|---|---|---|
This compound | Ethyl group on pyrimidine | 1.8 µg/mL | 0.82 µg/mL |
[(6-amino-2-ethylpyrimidin-4-yl)thio]acetic acid | Amino substitution instead of ethyl | TBD | TBD |
[(6-methylpyrimidin-4-yl)thio]acetic acid | Methyl group substitution | TBD | TBD |
Properties
IUPAC Name |
2-(6-ethylpyrimidin-4-yl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-6-3-7(10-5-9-6)13-4-8(11)12/h3,5H,2,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRJPCSLFRHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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